molecular formula C9H8ClNO2 B173889 4-chloromethyl-5-methyl-2-(furan-2-yl)oxazole CAS No. 141399-54-4

4-chloromethyl-5-methyl-2-(furan-2-yl)oxazole

Cat. No.: B173889
CAS No.: 141399-54-4
M. Wt: 197.62 g/mol
InChI Key: VAZMGBANZTXFDE-UHFFFAOYSA-N
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Description

4-chloromethyl-5-methyl-2-(furan-2-yl)oxazole is a heterocyclic organic compound that features a furan ring fused with an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloromethyl-5-methyl-2-(furan-2-yl)oxazole typically involves the chloromethylation of a furan derivative followed by cyclization to form the oxazole ring. One common method includes the reaction of 2-furylmethanol with thionyl chloride to form 2-furylmethyl chloride, which is then reacted with an appropriate amine and a cyclizing agent to yield the desired oxazole compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 4-chloromethyl-5-methyl-2-(furan-2-yl)oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed:

    Nucleophilic Substitution: Substituted oxazole derivatives.

    Oxidation: Furanones and other oxygenated compounds.

    Reduction: Alcohols and amines.

Mechanism of Action

The mechanism of action of 4-chloromethyl-5-methyl-2-(furan-2-yl)oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The furan and oxazole rings contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

    2-Furylmethanol: A precursor in the synthesis of 4-chloromethyl-5-methyl-2-(furan-2-yl)oxazole.

    2-Furylmethylamine: Another related compound with similar structural features.

    5-Methyl-2-furylmethanol: Shares the furan ring and methyl group but lacks the oxazole ring.

Uniqueness: this compound is unique due to the presence of both the furan and oxazole rings, which confer distinct chemical reactivity and biological activity. Its chloromethyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

4-(chloromethyl)-2-(furan-2-yl)-5-methyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c1-6-7(5-10)11-9(13-6)8-3-2-4-12-8/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZMGBANZTXFDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CO2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625043
Record name 4-(Chloromethyl)-2-(furan-2-yl)-5-methyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141399-54-4
Record name 4-(Chloromethyl)-2-(2-furanyl)-5-methyloxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141399-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Chloromethyl)-2-(furan-2-yl)-5-methyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The dichloromethane (1 mL) solution of {2-(furan-2-yl)-5-methyloxazol-4-yl}methanol (36 mg, 0.2 mmol), N,N-dimethylaminopyridine (37 mg, 0.3 mmol) and p-toluene sulfonyl chloride (57 mg, 0.3 mmol) was stirred at 60° C. for 2 hrs. The reaction mixture was added water and extracted with ethyl acetate. The organic layer was combined, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting residues were subjected to silica gel column chromatography (hexane/ethyl acetate) to obtain 4-(chloromethyl)-2-(furan-2-yl)-5-methyloxazole (13 mg, 31%) as a transparent oil.
Quantity
1 mL
Type
reactant
Reaction Step One
Name
{2-(furan-2-yl)-5-methyloxazol-4-yl}methanol
Quantity
36 mg
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
37 mg
Type
reactant
Reaction Step One
Quantity
57 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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